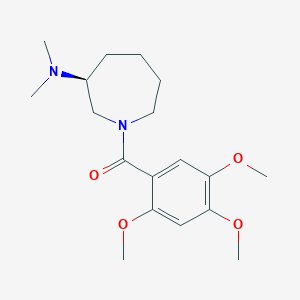![molecular formula C22H18N4 B5555617 11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5555617.png)
11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzimidazole condensed ring systems, including compounds similar to the one , often involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate. These reactions yield tricyclic compounds that can be further modified to various derivatives through reactions such as Vilsmeier-Haack formylation, chlorination with phosphorus oxychloride, and conversion to azido, amino, piperidino, and methoxy derivatives (Rida, Soliman, Badawey, & Kappe, 1988).
Molecular Structure Analysis
The molecular structure of benzimidazole condensed ring systems is characterized by a tricyclic core, which can be further analyzed using single-crystal X-ray diffraction techniques. These analyses help determine the planarity of the core structure and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules (Dandia, Sarawgi, Bingham, Drake, Hursthouse, Light, & Ratnani, 2007).
Chemical Reactions and Properties
Benzimidazole condensed ring systems undergo various chemical reactions that lead to a wide range of derivatives. These reactions include formylation, chlorination, and the introduction of azido, amino, and methoxy groups, among others. The compounds exhibit strong in vitro activity against certain bacteria, such as S. aureus, although some derivatives might not show activity against lymphocytic leukemia in mice (Rida, Soliman, Badawey, & Kappe, 1988).
科学的研究の応用
Synthesis and Chemical Properties
- Benzimidazole condensed ring systems, including derivatives of 11-[(4-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile, have been synthesized through various methods. Such compounds have been utilized to prepare different derivatives, including N-5 methyl or N-5 ethyl derivatives, formyl derivatives, azido, amino, piperidino, and methoxy derivatives, showcasing their versatility in chemical synthesis (Rida et al., 1988).
Antimicrobial Activity
- Some derivatives of this compound have shown strong in vitro activity against S. aureus. However, when screened against P-388 lymphocytic leukemia in mice, they were found to be inactive, indicating their potential as antimicrobial agents but not as effective in antileukemic applications (Rida et al., 1988).
Fluorescent Properties
- Derivatives of this compound have been studied for their fluorescent properties, particularly in the context of being used as fluorescent whitening agents for polyester fibers. This demonstrates their potential application in material sciences and textile engineering (Rangnekar & Rajadhyaksha, 1986).
Antitumor and Antimicrobial Applications
- Several derivatives of this compound have been synthesized and evaluated for their antitumor and antimicrobial activities. These studies are crucial in exploring their potential as therapeutic agents in medical science (El-ziaty et al., 2018).
Corrosion Inhibition
- Some heterocyclic derivatives of this compound have been studied for their corrosion inhibition properties on C-steel surfaces in HCl. This highlights their utility in industrial applications, particularly in corrosion prevention (Abdel Hameed et al., 2020).
特性
IUPAC Name |
16-(4-methylanilino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c1-14-9-11-15(12-10-14)24-21-17-6-4-5-16(17)18(13-23)22-25-19-7-2-3-8-20(19)26(21)22/h2-3,7-12,24H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORYUDHTPTWHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-Toluidino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A]benzimidazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)
![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)
![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)




![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)
![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)
